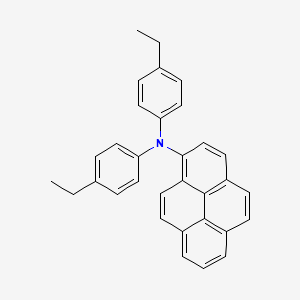

N,N-Bis(4-ethylphenyl)pyren-1-amine

Description

N,N-Bis(4-ethylphenyl)pyren-1-amine is a polycyclic aromatic amine featuring a pyrene core substituted at the 1-position with two 4-ethylphenyl groups via an amine linkage. Pyrene, a four-fused benzene ring system, confers strong fluorescence and electronic conjugation, while the ethylphenyl substituents introduce steric bulk and moderate electron-donating effects. This compound is of interest in materials science, particularly for applications in organic electronics, sensors, or optoelectronic devices, where its extended π-system and substituent-driven solubility may play critical roles.

Properties

CAS No. |

139905-72-9 |

|---|---|

Molecular Formula |

C32H27N |

Molecular Weight |

425.6 g/mol |

IUPAC Name |

N,N-bis(4-ethylphenyl)pyren-1-amine |

InChI |

InChI=1S/C32H27N/c1-3-22-8-16-27(17-9-22)33(28-18-10-23(4-2)11-19-28)30-21-15-26-13-12-24-6-5-7-25-14-20-29(30)32(26)31(24)25/h5-21H,3-4H2,1-2H3 |

InChI Key |

AMFGZGYIKHWLQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-ethylphenyl)pyren-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with pyrene and 4-ethylphenylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as toluene or dichloromethane. A catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.

Procedure: Pyrene is first nitrated to form 1-nitropyrene. This intermediate is then reduced to 1-aminopyrene. Finally, 1-aminopyrene undergoes a nucleophilic substitution reaction with 4-ethylphenylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-ethylphenyl)pyren-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives with altered electronic properties.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrene core or the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrenequinones, while substitution reactions can produce a variety of functionalized pyrene derivatives.

Scientific Research Applications

N,N-Bis(4-ethylphenyl)pyren-1-amine has several applications in scientific research:

Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

Biology: The compound can be employed in bioimaging to visualize cellular structures and processes.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which N,N-Bis(4-ethylphenyl)pyren-1-amine exerts its effects is primarily related to its ability to interact with light. The compound absorbs light and re-emits it as fluorescence, which can be harnessed for imaging and sensing applications. At the molecular level, the pyrene core interacts with various biological and chemical targets, facilitating its use in diverse applications.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

a. N,N-Bis(methyl-d3)pyren-1-amine ()

- Structure : Methyl-d3 groups replace ethylphenyl substituents.

- Synthesis : Nickel-catalyzed reaction with DMTT and KF in DCM/H₂O yields 85% product .

- The smaller substituents decrease steric hindrance, improving crystallinity.

- Contrast: Ethylphenyl groups in the target compound offer better solubility in non-polar solvents and stronger electron-donating effects due to alkyl chains.

b. N,N-Bis(4′-hexyloxybiphenyl)thiophen-2-amine ()

- Structure : Thiophene-2-amine core with hexyloxy-substituted biphenyl groups.

- Properties : Alkoxy chains enhance solubility and liquid crystalline behavior. Thiophene’s electron-rich nature improves charge transport in organic semiconductors.

- Contrast : The pyrene core in the target compound provides broader UV-Vis absorption and higher thermal stability compared to thiophene .

c. 1,3-Bis(4-fluorophenyl)-N,N’-(propanediylidene)dihydroxylamine ()

- Structure : Fluorophenyl groups and a dihydroxylamine bridge.

- Properties : Fluorine’s electron-withdrawing effect stabilizes the molecule’s HOMO, while the hydroxyl bridge enables hydrogen bonding, influencing crystal packing.

- Contrast : The target compound’s ethylphenyl groups are electron-donating, raising HOMO energy and reducing oxidative stability compared to fluorinated analogs .

Impact of Core Aromatic Systems

a. N,N-Bis(diphenylmethyl)benzene-1,4-diamine ()

- Structure : Benzene diamine core with diphenylmethyl substituents.

- Properties : The diamine structure facilitates polymerization, while bulky diphenylmethyl groups increase glass transition temperature (Tg).

- Contrast : The pyrene core in the target compound offers superior fluorescence and charge carrier mobility due to extended conjugation .

b. Dinaphtho-dioxaphosphepin Amines ()

- Structure : Phosphorus-containing dinaphtho-dioxaphosphepin core with chiral phenylethyl groups.

- Properties : Phosphorus introduces redox activity and coordination sites for catalysis. Chirality enables enantioselective applications.

- Contrast : The target compound lacks heteroatoms like phosphorus, limiting catalytic utility but simplifying synthesis .

c. Naphthalenyl-Phenyl Butadienyl Derivatives ()

- Structure : Extended conjugated system with naphthalenyl and phenylbutadienyl groups.

- Properties : Strong absorption in visible range due to extended π-system; molecular weight ~1613 Da.

- Contrast : The target compound’s pyrene core offers similar conjugation but with simpler synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.